![molecular formula C16H10N2 B14755003 Naphtho[2,3-f]quinoxaline CAS No. 225-34-3](/img/structure/B14755003.png)
Naphtho[2,3-f]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naphtho[2,3-f]quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. It is characterized by a fused ring structure consisting of a naphthalene ring and a quinoxaline ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: Naphtho[2,3-f]quinoxaline can be synthesized through several methods. One common approach involves the condensation of 1,2-diaminoanthraquinone with furan-2,3-diones . The reaction typically occurs in glacial acetic acid, yielding the desired product in good to excellent yields . Another method involves the use of benzil compounds in the presence of a catalyst such as propylsulfonic acid functionalized nanozeolite clinoptilolite .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The scalability of these methods makes them suitable for industrial applications.
化学反応の分析
Types of Reactions: Naphtho[2,3-f]quinoxaline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can react with benzenesulfinic acid to form 5-phenylsulfonyl-7,12-dihydroxynaphtho[2,3-f]quinoxalines .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include furan-2,3-diones, benzil compounds, and various catalysts such as propylsulfonic acid functionalized nanozeolite clinoptilolite . Reaction conditions often involve the use of solvents like glacial acetic acid and dimethylformamide .
Major Products Formed: The major products formed from the reactions of this compound include various substituted quinoxalines and quinones. These products are often characterized by their unique spectroscopic properties .
科学的研究の応用
Naphtho[2,3-f]quinoxaline has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex organic molecules . In biology and medicine, it has shown potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation . Additionally, it is used in the development of dyes and pigments for industrial applications .
作用機序
The mechanism of action of naphtho[2,3-f]quinoxaline involves its interaction with various molecular targets and pathways. In anticancer research, it has been shown to inhibit enzymes involved in DNA replication and repair, leading to the suppression of cancer cell growth . The compound’s ability to undergo redox reactions also plays a role in its biological activity .
類似化合物との比較
Naphtho[2,3-f]quinoxaline is similar to other quinoxaline derivatives, such as anthraquinones and benzoquinoxalines . its unique fused ring structure and specific substitution patterns give it distinct chemical and biological properties. For example, while anthraquinones are widely used as dyes, this compound’s applications extend to anticancer research and optoelectronic devices .
Similar Compounds
- Anthraquinone
- Benzoquinoxaline
- Indanthrone
- Anthrapyrimidine
This compound stands out due to its unique structural features and diverse applications, making it a valuable compound in various scientific and industrial fields.
特性
CAS番号 |
225-34-3 |
|---|---|
分子式 |
C16H10N2 |
分子量 |
230.26 g/mol |
IUPAC名 |
naphtho[2,3-f]quinoxaline |
InChI |
InChI=1S/C16H10N2/c1-2-4-12-10-14-13(9-11(12)3-1)5-6-15-16(14)18-8-7-17-15/h1-10H |
InChIキー |
KCYRXBCDIPKASU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=NC=CN=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-N-(Diphenylmethyl)-N,3,3-trimethyl-2-[[[[(1R,2R)-2-2,5-diphenyl-1H-pyrrol-1-yl)cyclohexyl]amino]thioxomethyl]amino]butanamide](/img/structure/B14754930.png)
![furo[3,4-e][1]benzofuran](/img/structure/B14754933.png)
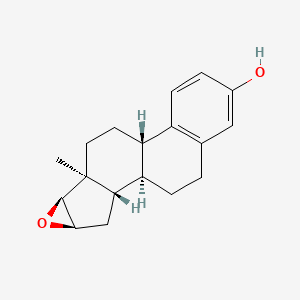
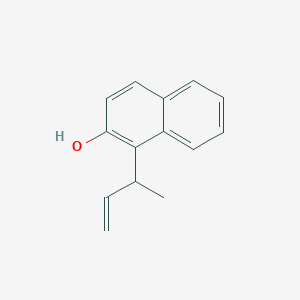
![2,2'-(Ethane-1,2-diyl)bis[4-(chloromethyl)-1,3-dioxolane]](/img/structure/B14754942.png)
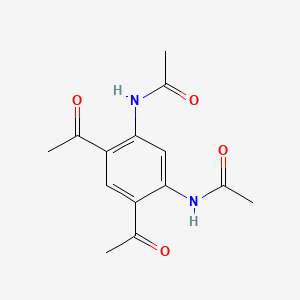
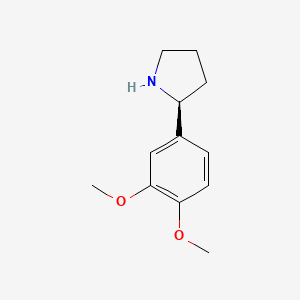
![(5E)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-(methylamino)-1,3-thiazolidin-4-one](/img/structure/B14754974.png)
![(2S)-N-[(2S)-1-amino-1-oxohexan-2-yl]-1-[(2R)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-benzamidopropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B14754977.png)

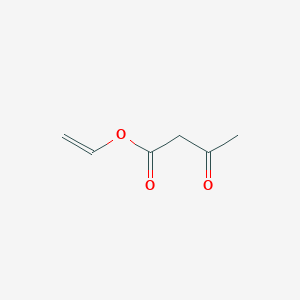


![ethyl N-[(ethoxycarbonylamino)-(2-nitrophenyl)methyl]carbamate](/img/structure/B14754987.png)
